Cas no 1428375-86-3 (N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide)

N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide is a specialized chemical compound featuring a pyridazine core functionalized with a pyrazole moiety and an acetamide linker. Its structure incorporates a 2-chlorobenzyl group, enhancing its potential for targeted interactions in agrochemical or pharmaceutical applications. The pyridazine and pyrazole components suggest possible bioactivity, particularly in enzyme inhibition or receptor modulation. The compound’s design allows for selective binding and stability, making it a candidate for further research in crop protection or medicinal chemistry. Its synthetic versatility also enables derivatization for structure-activity relationship studies. This compound is suited for experimental use in developing novel active ingredients.
N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide structure
1428375-86-3 structure
Product Name:N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide
CAS No:1428375-86-3
MF:C16H14ClN5O2
MW:343.767661571503
CID:5365909
Update Time:2025-05-23

N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2-chlorophenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
    • N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide
    • Inchi: 1S/C16H14ClN5O2/c17-13-5-2-1-4-12(13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-3-8-19-22/h1-9H,10-11H2,(H,18,23)
    • InChI Key: WOOGZNFSTHUFPH-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1Cl)(=O)COC1=NN=C(N2C=CC=N2)C=C1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide Related Literature

Additional information on N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide

N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide: A Comprehensive Overview

N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide, with CAS No 1428375-86-3, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyridazine ring substituted with a pyrazole moiety and an acetamide group attached via an ether linkage. The presence of a 2-chlorophenyl methyl group further enhances its structural complexity and potential bioactivity.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is known for its stability and ability to participate in various hydrogen bonding interactions. The substitution pattern on the pyridazine ring, specifically at the 6-position with a pyrazole group, introduces additional electronic effects that can modulate the compound's pharmacokinetic properties.

The acetamide group attached to the pyridazine ring via an ether linkage plays a crucial role in enhancing the compound's solubility and bioavailability. Acetamides are commonly used in pharmaceuticals due to their ability to form amide bonds, which are less prone to hydrolysis compared to other functional groups. This feature makes N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide a promising candidate for further preclinical studies.

Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of this compound with various protein targets. Molecular docking studies suggest that the pyrazole moiety may interact with key residues in the active site of kinases, potentially inhibiting their enzymatic activity. Additionally, the chlorophenyl methyl group could contribute to lipophilic interactions, further stabilizing the binding complex.

In terms of synthesis, N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide can be prepared through a multi-step process involving nucleophilic substitution, condensation reactions, and oxidation steps. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields, making this approach more efficient for large-scale production.

Preclinical evaluations have demonstrated that this compound exhibits moderate to high potency against several cancer cell lines, particularly those overexpressing specific kinase targets. In vivo studies using murine models have shown promising antitumor activity with minimal systemic toxicity, suggesting its potential as an anticancer agent.

Moreover, recent research has explored the potential of N-[(2-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide as a lead compound for developing analogs with improved pharmacokinetic profiles. By modifying the substituents on the pyridazine and pyrazole rings, researchers aim to enhance both efficacy and safety profiles for clinical applications.

In conclusion, N-[ (2-chlorophenyl )methyl ] - 2 - { [ 6 - ( 1 H - pyrazol - 1 - yl ) pyridazin - 3 - yl ] oxy } acetamide represents a valuable addition to the portfolio of heterocyclic compounds under investigation for therapeutic applications. Its unique structure, combined with promising preclinical data, positions it as a strong candidate for further development in oncology and related fields.

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